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Compound of Interest

Compound Name: (-)-Codonopsine

Cat. No.: B1219122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
the pyrrolidine alkaloid, (-)-Codonopsine. The information is presented to be a valuable
resource for researchers in natural product chemistry, pharmacology, and drug development.
This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, details the experimental protocols for these analytical
techniques, and presents a visualization of the signaling pathways potentially modulated by this
class of compounds.

Spectroscopic Data of (-)-Codonopsine

The structural elucidation of natural products like (-)-Codonopsine relies heavily on a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data from 'H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, unambiguously assigned NMR dataset for (-)-Codonopsine is not readily
available in the reviewed literature, the following tables provide the expected chemical shift
ranges for the protons and carbons in its characteristic functional groups. These ranges are
based on standard values for similar chemical environments.

Table 1: Predicted *H NMR Chemical Shifts for (-)-Codonopsine
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Predicted Chemical Shift

Protons Multiplicity
(3) ppm

Aromatic-H 6.5-8.0 m

O-CHz-Ar 45-55 s

N-CH: 25-35 m

CH-OH 3.5-45 m

Aliphatic CH, CH:2 15-25 m

OH, NH Variable brs

Table 2: Predicted 13C NMR Chemical Shifts for (-)-Codonopsine

Carbon Atom

Predicted Chemical Shift (8) ppm

Aromatic C-O 140 - 160
Aromatic C-H 110- 130
Aromatic C (quaternary) 120 - 140
O-CH2-Ar 60 - 70
C-N 50 - 60
C-OH 60 - 70
Aliphatic C 20 - 40

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Codonopsine is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for (-)-Codonopsine
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Functional Group Wavenumber (cm~—?) Intensity

O-H (Alcohol) 3200 - 3600 Strong, Broad
N-H (Amine) 3300 - 3500 Medium

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 2960 Strong

C=C (Aromatic) 1450 - 1600 Medium to Weak
C-O (Alcohol) 1050 - 1150 Strong

C-N (Amine) 1020 - 1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and
fragmentation pattern of a compound. The data presented below is based on the observed
fragmentation of Codonopsine.

Table 4. Mass Spectrometry Data for Codonopsine

m/z Value Interpretation
224.1332 [M+H]*
206.1226 [M+H - H20]*
188.1121 [M+H - 2H20]*
131.0855 CoH110*
107.0491 C/H,0*

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific
findings. The following sections outline the general procedures for obtaining the spectroscopic
data for (-)-Codonopsine.
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NMR Spectroscopy

Sample Preparation: A sample of pure (-)-Codonopsine (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, Methanol-d4, or DMSO-ds) in a 5 mm NMR tube. The choice of
solvent depends on the solubility of the compound and the desired resolution of the spectra.

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.qg.,
400 MHz or higher).

IH NMR Acquisition:
o Pulse Program: A standard single-pulse experiment is typically used.

e Acquisition Parameters:

o

Spectral Width: ~16 ppm

[¢]

Number of Scans: 16-64 (depending on sample concentration)

[¢]

Relaxation Delay: 1-5 seconds

[e]

Acquisition Time: 2-4 seconds

e Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Acquisition:
e Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

e Acquisition Parameters:

[e]

Spectral Width: ~200-250 ppm

o

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

[¢]

Relaxation Delay: 2-5 seconds
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e Processing: Similar to *H NMR, the data is processed by Fourier transformation, phasing,
and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate
(e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition:

o Spectral Range: Typically 4000-400 cm™1,

» Resolution: 4 cm~2.

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

e Background Correction: A background spectrum of the empty sample compartment (or the
KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile,
or a mixture with water) at a low concentration (typically in the pg/mL to ng/mL range).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap instrument, equipped with an Electrospray lonization (ESI) source is
commonly used for the analysis of natural products.

Data Acquisition (ESI-MS):

« lonization Mode: Positive ion mode is typically used for alkaloids to generate protonated
molecules [M+H]*.
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e Mass Range: A wide mass range is scanned (e.g., m/z 50-1000) to detect the parent ion and
its fragments.

e Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow and
temperature are optimized to achieve stable ionization and efficient desolvation.

o MS/MS Analysis: To obtain fragmentation information, tandem mass spectrometry (MS/MS)
is performed. The parent ion of interest is selected in the first mass analyzer, fragmented in a
collision cell (using an inert gas like argon or nitrogen), and the resulting fragment ions are
analyzed in the second mass analyzer.

Signaling Pathways

While the specific signaling pathways directly modulated by pure (-)-Codonopsine are not
extensively characterized, studies on extracts of Codonopsis species, which contain a variety
of alkaloids including (-)-Codonopsine, suggest potential interactions with key cellular
signaling cascades involved in inflammation and cell survival.
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Potential Signaling Pathways Modulated by Codonopsis Alkaloids
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Caption: Potential signaling pathways influenced by Codonopsis alkaloids.

This diagram illustrates the potential modulatory effects of Codonopsis alkaloids, including (-)-
Codonopsine, on the PI3K/Akt, MAPK, and NF-kB signaling pathways. Activation of the
PI13K/Akt pathway is generally associated with cell survival and proliferation, while inhibition of
the MAPK and NF-kB pathways can lead to a reduction in the inflammatory response. Further
research is required to elucidate the precise molecular interactions of (-)-Codonopsine with

these pathways.
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 To cite this document: BenchChem. [Spectroscopic and Biological Insights into (-)-
Codonopsine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219122#spectroscopic-data-nmr-ir-ms-of-
codonopsine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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